molecular formula C8H9IO B050664 4-Iodo-2,5-dimethylphenol CAS No. 114971-53-8

4-Iodo-2,5-dimethylphenol

Cat. No. B050664
M. Wt: 248.06 g/mol
InChI Key: RFAXNKKOQUYDKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Iodo-2,5-dimethylphenol often involves oxidative coupling reactions and iodination processes. For example, the oxidative coupling of 2,6-dimethylphenol has been demonstrated to produce various biphenyl derivatives through C-C coupling mediated by hypervalent iodine compounds, showcasing a method that could be adapted for the synthesis of 4-Iodo-2,5-dimethylphenol (Boldron et al., 2005).

Molecular Structure Analysis

Structural analyses often employ X-ray crystallography, providing insights into the molecular geometry, bond lengths, and angles critical for understanding the chemical behavior of 4-Iodo-2,5-dimethylphenol. Studies on similar compounds have revealed intricate details of molecular arrangements and electronic structures, contributing to a deeper understanding of their reactivity and properties (Koposov et al., 2006).

Chemical Reactions and Properties

4-Iodo-2,5-dimethylphenol participates in various chemical reactions, including but not limited to, substitution reactions, oxidative couplings, and serving as a precursor for further functionalization. Its iodo and phenol functionalities make it a versatile reagent in organic synthesis, with the potential for undergoing nucleophilic substitution reactions or serving as an electrophile in oxidative coupling processes.

Physical Properties Analysis

The physical properties, including melting point, boiling point, solubility, and stability of 4-Iodo-2,5-dimethylphenol, are crucial for its handling and application in various chemical processes. These properties are influenced by the molecular structure, particularly the presence of the iodine atom and the dimethylphenol moiety, which affect its polarity, solubility in different solvents, and thermal stability.

Chemical Properties Analysis

The chemical properties of 4-Iodo-2,5-dimethylphenol, such as its acidity, reactivity towards nucleophiles or bases, and potential for participating in oxidative or reductive processes, are central to its utility in synthetic chemistry. The presence of the iodine atom adjacent to the phenol group can significantly impact its reactivity, making it amenable to various chemical transformations and applications in synthesis and material science.

Scientific Research Applications

  • Trace Level Determination of Iodide, Iodine, and Iodate by Gas Chromatography-Mass Spectrometry :

    • Application : This study proposes a technique for determining iodine, iodide, and iodate in aqueous solutions, utilizing the conversion of iodine into 4-iodo-2,6-dimethylphenol, measured by gas chromatography-mass spectrometry.
    • Authors : Ho‐Sang Shin, Y. Oh-Shin, Jun-Hwan Kim, J. Ryu (1996).
    • Journal : Journal of Chromatography A.
    • Read more.
  • Selective Oxidative para C-C Dimerization of 2,6-Dimethylphenol :

    • Application : Investigates the oxidative coupling of 2,6-dimethylphenol, leading to a selective and efficient procedure to prepare 3,5,3',5'-tetramethyl-biphenyl-4,4'-diol via a C-C coupling, mediated by a hypervalent form of iodine.
    • Authors : C. Boldron, G. Aromí, G. Challa, P. Gamez, J. Reedijk (2005).
    • Journal : Chemical communications.
    • Read more.
  • Determination of Iodide by High-Performance Liquid Chromatography After Precolumn Derivatization :

    • Application : Describes a method for sensitive detection of iodide, involving its derivatization into 4-iodo-2,6-dimethylphenol and subsequent high-performance liquid chromatography.
    • Authors : K. Verma, Archana Jain, A. Verma (1992).
    • Journal : Analytical Chemistry.
    • Read more.
  • Synthesis and Body Distribution of Several Iodine-131 Labeled Centrally Acting Drugs :

    • Application : Discusses the synthesis of compounds like 1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane with 131I, and their body distribution, indicating potential applications in nuclear medicine for brain scanning.
    • Authors : U. Braun, A. Shulgin, G. Braun, T. Sargent (1977).
    • Journal : Journal of medicinal chemistry.
    • Read more.

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 4-Iodo-2,5-dimethylphenol . It is recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

4-iodo-2,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-5-4-8(10)6(2)3-7(5)9/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAXNKKOQUYDKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371238
Record name 4-iodo-2,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-2,5-dimethylphenol

CAS RN

114971-53-8
Record name 4-iodo-2,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
HK Liberatore, MJ Plewa, ED Wagner… - … & Technology Letters, 2017 - ACS Publications
Hydraulic fracturing wastewaters discharged to surface water have led to elevated bromide and iodide levels, as well as enhanced formation of brominated trihalomethanes, haloacetic …
Number of citations: 84 pubs.acs.org
Á Fontana, FS dos Santos, FA Fonseca… - Journal of …, 2015 - hindawi.com
Organic synthesis of the monomer of poly(p-phenylenevinylene) was performed starting by the 2,5-dimethylphenol compound. An iodine atom was added to one end of the aromatic …
Number of citations: 7 www.hindawi.com
Á Fontana, FS dos Santos, FA Fonseca, ADR Freitas… - 2015 - academia.edu
Organic synthesis of the monomer of poly (p-phenylenevinylene) was performed starting by the 2, 5-dimethylphenol compound. An iodine atom was added to one end of the aromatic …
Number of citations: 2 www.academia.edu
E Font-Sanchis, FJ Cespedes-Guirao, A Sastre-Santos… - Tetrahedron, 2009 - Elsevier
The synthesis and nonlinear optical (NLO) properties of a series of nitrostilbene-, dinitrostilbene-, and dicyanomethylenedihydrofuran-based chromophores potentially useful in …
Number of citations: 11 www.sciencedirect.com
S Dumas, JS Troughton, NJ Cloutier… - Australian journal of …, 2008 - CSIRO Publishing
EP-647 is a serum albumin-targeted magnetic resonance imaging contrast agent comprising a GdDTPA (DTPA, diethylenetriaminepentaacetate) chelate for magnetic resonance signal …
Number of citations: 13 www.publish.csiro.au
S Kali, M Khan, MS Ghaffar, S Rasheed… - Environmental …, 2021 - Elsevier
Disinfection is considered as a vital step to ensure the supply of clean and safe drinking water. Various approaches are adopted for this purpose; however, chlorination is highly …
Number of citations: 95 www.sciencedirect.com
YB Kiran, T Konakahara, N Sakai - Synthesis, 2008 - thieme-connect.com
A new reagent (I 2/NaNO 2) for the iodination of the aromatic ring of phenols has been discovered. The reaction proceeds at room temperature in 1.5-6 hours. In the presence of this …
Number of citations: 22 www.thieme-connect.com

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